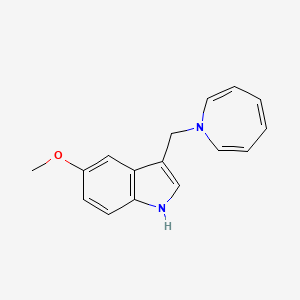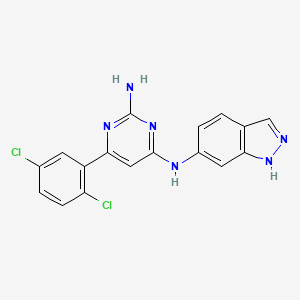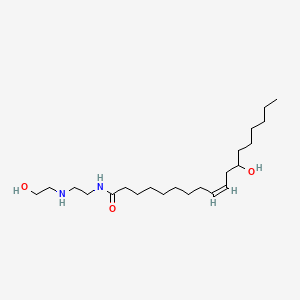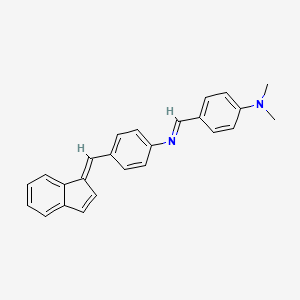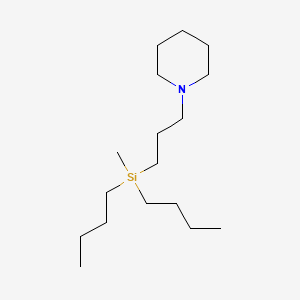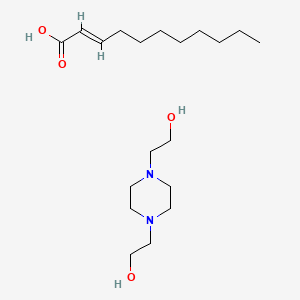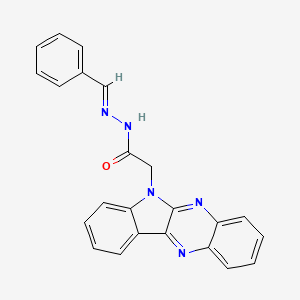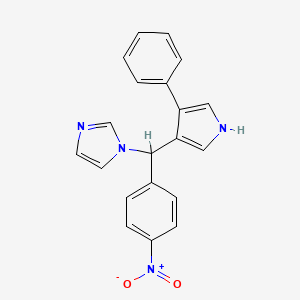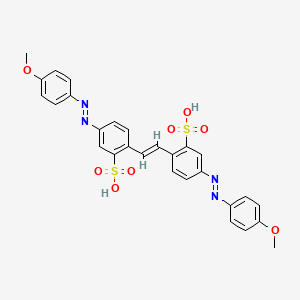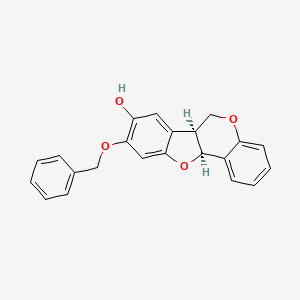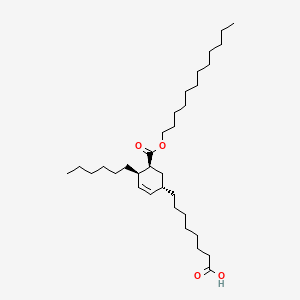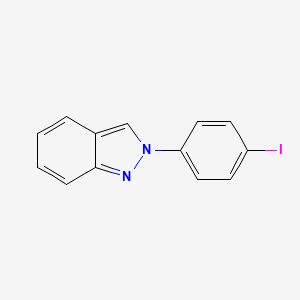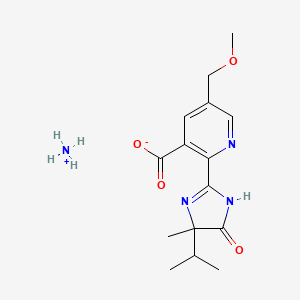
Imazamox-ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imazamox-ammonium is a herbicide belonging to the imidazolinone family. It is widely used for controlling grass and broadleaf weeds in various crops. The compound is known for its systemic action, meaning it is absorbed by the plant and translocated to the growing points, where it inhibits essential enzymes, leading to the plant’s death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imazamox-ammonium is synthesized through a series of chemical reactions involving the formation of imidazolinone rings. The key steps include:
Formation of Imidazolinone Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the imidazolinone ring.
Ammonium Salt Formation: The final step involves converting the imazamox into its ammonium salt form by reacting it with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification: Using techniques like crystallization and filtration to obtain pure this compound.
Quality Control: Ensuring the final product meets industry standards for herbicide formulations.
Chemical Reactions Analysis
Types of Reactions
Imazamox-ammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Imazamox-ammonium has a wide range of scientific research applications, including:
Agriculture: Used extensively as a herbicide to control weeds in crops like soybeans, sunflowers, and legumes.
Environmental Studies: Research on its persistence in soil and impact on soil microorganisms.
Biological Studies: Investigating its effects on plant physiology and genetic expression.
Chemical Studies: Studying its chemical properties and reactions to develop new herbicide formulations.
Mechanism of Action
Imazamox-ammonium exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By blocking ALS, this compound prevents protein synthesis and cell division, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Imazethapyr: Another imidazolinone herbicide with similar mode of action but different chemical structure.
Imazapyr: Known for its broad-spectrum herbicidal activity.
Imazapic: Used for controlling a wide range of weeds in various crops.
Uniqueness of Imazamox-ammonium
This compound is unique due to its specific chemical structure, which allows for effective control of both grass and broadleaf weeds. Its systemic action and ability to be absorbed by both roots and foliage make it highly effective in various agricultural settings .
Properties
CAS No. |
247057-22-3 |
|---|---|
Molecular Formula |
C15H22N4O4 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
azanium;5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H19N3O4.H3N/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4;/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21);1H3 |
InChI Key |
GNZZHGJSMCDMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)[O-])C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


